molecular formula C19H23BO2 B6263484 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1334402-96-8

2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6263484
CAS RN: 1334402-96-8
M. Wt: 294.2
InChI Key:
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Description

2-(2-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-(2-benzylphenyl)-tetramethyl-1,3,2-dioxaborolane or 2-BPTMD, is a boron-containing compound with a wide range of applications in the fields of chemistry, biology, and medicine. It has been used in a variety of research studies, from synthesis of organic compounds to the development of new drugs. In

Scientific Research Applications

2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the development of new drugs and in the synthesis of nanomaterials. In addition, 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD has been used in the study of the mechanism of action of drugs and in the study of biochemical and physiological processes.

Mechanism of Action

2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD is known to act as a Lewis acid, which means that it can accept electrons from other molecules, forming a covalent bond with them. This property of 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD allows it to interact with other molecules, such as enzymes and hormones, and to affect their activity. In addition, 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD can act as a catalyst, which means that it can speed up chemical reactions without being consumed in the process.
Biochemical and Physiological Effects
2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, thus leading to increased drug levels in the body. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of the immune system. In addition, 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD has been shown to have neuroprotective effects and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable at room temperature. In addition, it can be used in a variety of reactions, and it has been shown to be an effective catalyst in the synthesis of organic compounds. However, 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD can also present some limitations for laboratory experiments. It is a relatively strong acid, which means that it can react with other molecules and cause unwanted side reactions. In addition, it can be toxic if inhaled or ingested.

Future Directions

There are a number of potential future directions for research involving 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD. These include further investigation into its mechanism of action and biochemical and physiological effects, as well as the development of new synthetic methods for its use. In addition, 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD could be used in the development of new drugs, or in the study of the effects of drugs on the human body. Finally, 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD could be used in the development of new materials, such as nanomaterials, or in the study of the interactions between nanomaterials and biological systems.

Synthesis Methods

2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD is synthesized through a two-step reaction. The first step involves the reaction of 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanebenzylphenol with bromomethyltrimethylborane in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanebenzylphenyl)-4,4,5,5-tetramethyl-1,3,2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanedioxaborolane. The second step involves the reaction of the 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBPTMD with a suitable reagent, such as an alcohol or an acid, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2-benzylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-benzylphenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Dissolve 2-benzylphenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in a solvent such as toluene or DMF.", "Add a palladium catalyst such as PdCl2(dppf) or Pd(PPh3)4 to the reaction mixture.", "Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Allow the reaction mixture to cool to room temperature and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain the desired product, 2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

1334402-96-8

Product Name

2-(2-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C19H23BO2

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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